1-(2-Cyano-1-phenylethenyl)aziridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Cyano-1-phenylethenyl)aziridine-2-carbonitrile is an organic compound that belongs to the class of aziridines Aziridines are three-membered nitrogen-containing heterocycles known for their high strain energy and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyano-1-phenylethenyl)aziridine-2-carbonitrile typically involves the reaction of aziridine derivatives with cyano-substituted alkenes. One common method is the reductive kinetic resolution of 2H-azirines, which allows for the preparation of enantioenriched aziridine-2-carboxylates . This method involves the use of copper hydride as a catalyst and provides high diastereoselectivity and enantioselectivity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Cyano-1-phenylethenyl)aziridine-2-carbonitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The aziridine ring can be opened by nucleophiles, leading to the formation of substituted products.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cycloaddition: Aziridines can participate in cycloaddition reactions to form larger ring systems.
Common Reagents and Conditions
Nucleophiles: Thiol groups, amines, and alcohols are common nucleophiles that react with aziridines.
Oxidizing agents: Hydrogen peroxide and other peroxides can be used for oxidation reactions.
Reducing agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic ring-opening reactions typically yield substituted amines or alcohols, while oxidation reactions can produce aziridine N-oxides.
Scientific Research Applications
1-(2-Cyano-1-phenylethenyl)aziridine-2-carbonitrile has several scientific research applications:
Organic synthesis: It serves as a versatile building block for the synthesis of complex organic molecules.
Medicinal chemistry: Aziridine derivatives are explored for their potential as anticancer agents and enzyme inhibitors.
Materials science: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Cyano-1-phenylethenyl)aziridine-2-carbonitrile involves its high strain energy, which makes it highly reactive towards nucleophiles . The aziridine ring can be opened by nucleophiles, leading to the formation of alkylated products. This reactivity is exploited in various chemical transformations and biological applications.
Comparison with Similar Compounds
Similar Compounds
Aziridine-2-carboxamide: Known for its immunomodulatory and anticancer properties.
N-(1-Phenylethyl)aziridine-2-carboxylate: Used in asymmetric synthesis as a chiral synthon.
Uniqueness
1-(2-Cyano-1-phenylethenyl)aziridine-2-carbonitrile is unique due to its cyano and phenylethenyl substituents, which impart distinct reactivity and potential applications compared to other aziridine derivatives. Its high strain energy and reactivity make it a valuable compound in organic synthesis and medicinal chemistry.
Properties
CAS No. |
75984-91-7 |
---|---|
Molecular Formula |
C12H9N3 |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
1-(2-cyano-1-phenylethenyl)aziridine-2-carbonitrile |
InChI |
InChI=1S/C12H9N3/c13-7-6-12(15-9-11(15)8-14)10-4-2-1-3-5-10/h1-6,11H,9H2 |
InChI Key |
PXRQJBFQKFGYPW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N1C(=CC#N)C2=CC=CC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.